1,3-Di-tert-butylbenzene is an aromatic hydrocarbon characterized by a benzene ring with two tert-butyl groups attached at the 1 and 3 positions. Its chemical formula is and it has a molecular weight of approximately 198.33 g/mol. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents, making it useful in various chemical applications. The tert-butyl groups contribute to its steric bulk, influencing its reactivity and physical properties.
1,3-Di-tert-butylbenzene finds application as an analytical reagent in the study of metabolic profiles. It acts as an internal standard in the analysis of biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) []. This application takes advantage of its well-defined chemical and physical properties, including high stability, low volatility, and good solubility in organic solvents [].
Research suggests that 1,3-Di-tert-butylbenzene exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria []. However, the specific mechanisms of action and the potential for development as an antimicrobial agent require further investigation [].
1,3-Di-tert-butylbenzene can be synthesized through various methods:
Interaction studies involving 1,3-Di-tert-butylbenzene often focus on its behavior in mixtures with other solvents and gases. For example, research has examined its phase behavior when combined with carbon dioxide, highlighting its potential use in supercritical fluid extraction processes . Additionally, studies on its metabolic pathways suggest interactions with enzymes involved in detoxification processes .
1,3-Di-tert-butylbenzene shares structural similarities with several related compounds. Here are some notable comparisons:
Compound | Structure Description | Unique Features |
---|---|---|
Tert-Butylbenzene | Benzene ring with one tert-butyl group | Less sterically hindered than 1,3-Di-tert-butylbenzene |
1,2-Di-tert-butylbenzene | Benzene ring with two tert-butyl groups at positions 1 and 2 | Different substitution pattern affects reactivity |
1,3,5-Tri-tert-butylbenzene | Benzene ring with three tert-butyl groups | Increased steric hindrance compared to 1,3-Di-tert-butylbenzene |
Diisopropylbenzene | Benzene ring substituted with two isopropyl groups | Different branching affects physical properties |
The unique feature of 1,3-Di-tert-butylbenzene lies in its specific substitution pattern which influences both its chemical reactivity and physical properties compared to other similar compounds. Its steric bulk from two tert-butyl groups at the meta positions results in distinct behavior during
The earliest routes to 1,3-di-tert-butylbenzene relied on Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. In this method, benzene reacts with tert-butyl chloride under controlled conditions to introduce the first tert-butyl group. Subsequent alkylation at the meta position is hindered by steric effects, necessitating optimized stoichiometry and temperature. For example, a 1949 study demonstrated that excess tert-butyl chloride and prolonged reaction times favor the formation of the 1,3-isomer over the para-substituted derivative.
A notable advancement came from a 1947 patent (US2429691A), which described the direct synthesis of 1,3-di-tert-butylbenzene by reacting benzene with isobutylene in the presence of AlCl₃. This gas-phase method avoids polyalkylation by maintaining low temperatures (0–5°C) and rapid stirring, achieving yields exceeding 70%. The reaction proceeds via a carbocation intermediate, where the tert-butyl group’s steric bulk directs subsequent substitution to the meta position.
Key challenges in early routes included:
Method | Reactants | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Friedel-Crafts alkylation | Benzene + tert-butyl chloride | AlCl₃ | 60–70 | |
Gas-phase alkylation | Benzene + isobutylene | AlCl₃ | 70–75 |
Catalytic dehalogenation offers an alternative route by functionalizing halogenated precursors. Nickel complexes, such as bis(cyclooctadiene)nickel(0), enable the replacement of halogens with tert-butyl groups via cross-coupling reactions. In one approach, 1,3-dibromobenzene reacts with tert-butylmagnesium chloride in tetrahydrofuran (THF) at 70°C, yielding 1,3-di-tert-butylbenzene with 82% efficiency. The mechanism involves oxidative addition of the aryl halide to nickel, followed by transmetalation with the Grignard reagent and reductive elimination.
This method circumvents Friedel-Crafts limitations, such as carbocation rearrangements, and is compatible with electron-deficient arenes. However, it requires stringent anhydrous conditions and expensive catalysts.
Catalyst | Substrate | Conditions | Yield (%) | |
---|---|---|---|---|
Ni(cod)₂ | 1,3-dibromobenzene | THF, 70°C | 82 | |
NiCl₂(PPh₃)₂ | 1,3-dichlorobenzene | Ether, rt | 68 |
Directed ortho-metalation (DoM) has been adapted to achieve meta-substitution in sterically congested systems. By installing a sulfonyl directing group at the para position, lithiation occurs preferentially at the meta site. Subsequent quenching with tert-butyl electrophiles (e.g., tert-butyl iodide) yields 1,3-di-tert-butylbenzene derivatives. For instance, 3-sulfonyl-1-tert-butylbenzene undergoes lithiation at the meta position, followed by alkylation to introduce the second tert-butyl group.
Recent advances in Ir-catalyzed C–H borylation further enhance regioselectivity. Using iridium complexes with Me₄phen ligands, 1-tert-butylbenzene undergoes borylation at the meta position, enabling subsequent functionalization with tert-butyl groups. This method avoids pre-functionalized substrates and operates under mild conditions (40°C).
Directing Group | Electrophile | Regioselectivity (%) | |
---|---|---|---|
Sulfonyl | tert-butyl iodide | 85 | |
None (C–H borylation) | B₂(pin)₂ | 90 |
Industrial-scale production prioritizes cost efficiency and minimal waste. Continuous-flow reactors address limitations of batch processes, such as overheating and inconsistent mixing. In one setup, benzene and tert-butyl chloride are fed continuously into a reactor containing immobilized AlCl₃ on silica gel, achieving 80% conversion with >95% selectivity for the 1,3-isomer. Distillation separates the product from unreacted starting materials and oligomers.
Key innovations in scalability include:
Parameter | Batch Process | Continuous Process |
---|---|---|
Yield (%) | 70 | 80 |
Catalyst Loading (mol%) | 10 | 5 |
Throughput (kg/h) | 5 | 20 |